Cas no 2098024-02-1 (4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid)

4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of a fluoromethyl group enhances metabolic stability and bioavailability, while the 4-oxobutanoic acid moiety provides a versatile handle for further functionalization. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules, including protease inhibitors and CNS-targeting agents. Its structural features, such as the polar carboxylic acid group and the fluorinated heterocycle, contribute to improved pharmacokinetic properties. The compound is typically handled under standard laboratory conditions and requires storage in a cool, dry environment to maintain stability.
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid structure
2098024-02-1 structure
Product name:4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
CAS No:2098024-02-1
MF:C9H14FNO3
MW:203.21076631546
CID:5727556
PubChem ID:121200998

4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinebutanoic acid, 3-(fluoromethyl)-γ-oxo-
    • 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
    • 4-[3-(fluoromethyl)pyrrolidin-1-yl]-4-oxobutanoic acid
    • starbld0046290
    • F1907-4533
    • AKOS026708994
    • 2098024-02-1
    • Inchi: 1S/C9H14FNO3/c10-5-7-3-4-11(6-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14)
    • InChI Key: QPEVQLQHZMFSHA-UHFFFAOYSA-N
    • SMILES: C(N1CCC(CF)C1)(=O)CCC(=O)O

Computed Properties

  • Exact Mass: 203.09577147g/mol
  • Monoisotopic Mass: 203.09577147g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6Ų
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.230±0.06 g/cm3(Predicted)
  • Boiling Point: 402.7±20.0 °C(Predicted)
  • pka: 4.80±0.17(Predicted)

4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4533-0.5g
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
2098024-02-1 95%+
0.5g
$380.0 2023-09-07
TRC
F240226-1g
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
2098024-02-1
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-4533-5g
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
2098024-02-1 95%+
5g
$1203.0 2023-09-07
TRC
F240226-500mg
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
2098024-02-1
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-4533-10g
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
2098024-02-1 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-4533-1g
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
2098024-02-1 95%+
1g
$401.0 2023-09-07
TRC
F240226-100mg
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
2098024-02-1
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-4533-0.25g
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
2098024-02-1 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4533-2.5g
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
2098024-02-1 95%+
2.5g
$802.0 2023-09-07

Additional information on 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Introduction to 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS No. 2098024-02-1)

4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2098024-02-1, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a fluoromethyl substituent on a pyrrolidin-1-yl backbone and an oxobutanoic acid moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of the fluoromethyl group, in particular, is often exploited in medicinal chemistry for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

The pyrrolidin-1-yl ring is a common pharmacophore in many bioactive molecules, contributing to favorable interactions with biological targets such as enzymes and receptors. The incorporation of this motif into 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid suggests potential applications in the development of therapeutic agents targeting neurological disorders, cardiovascular diseases, and other conditions where precise molecular interactions are critical.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of such heterocyclic compounds in modern pharmaceutical research. The oxobutanoic acid moiety, also known as mandelic acid derivatives, is known for its role in various metabolic pathways and has been explored in the synthesis of bioactive molecules. The combination of these structural elements in 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid positions it as a promising candidate for further investigation.

In the context of current research, there is growing evidence that molecules containing fluoromethyl groups exhibit enhanced bioavailability and improved pharmacological profiles. Studies have demonstrated that the introduction of fluorine at specific positions can alter electronic properties, leading to stronger binding interactions with biological targets. This phenomenon has been leveraged in the development of antiviral, anticancer, and anti-inflammatory agents. The compound’s potential to serve as a scaffold for such applications makes it an attractive subject for medicinal chemists.

The synthesis of 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid presents both challenges and opportunities. The multi-step process typically involves functional group transformations such as nucleophilic substitution, condensation reactions, and protection-deprotection strategies. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to enhance yield and purity. These approaches align with the broader trend in synthetic organic chemistry toward greener and more efficient processes.

Biological evaluation of 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid has revealed intriguing properties that warrant further exploration. Preclinical studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in disease pathways. For instance, its interaction with proteases or kinases could provide insights into novel therapeutic strategies. Additionally, the compound’s ability to cross the blood-brain barrier may make it relevant for treating central nervous system disorders.

The role of computational modeling in understanding the pharmacodynamics of 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid cannot be overstated. Molecular docking simulations have been used to predict binding modes with target proteins, providing valuable insights into potential drug-receptor interactions. These simulations often incorporate quantum mechanical calculations to refine binding energy estimates and optimize molecular poses. Such computational approaches are integral to modern drug discovery pipelines.

The chemical properties of 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, including its solubility, stability, and spectroscopic characteristics, have been thoroughly characterized using advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in confirming structural integrity, while mass spectrometry provides high-resolution data on molecular weight and fragmentation patterns. These analytical methods are essential for ensuring the compound’s purity and consistency across different batches.

The future prospects for 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid are promising given its unique structural features and potential biological activity. Ongoing research aims to optimize synthetic routes while exploring new derivatives that may enhance therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.

In conclusion,4-(3-(fluoromethyl)pyrrolidin-1-yi)-4 ox obut ano ic aci d (CAS No 209802402 1) represents a significant advancement in pharmaceutical chemistry with implications for treating a variety of diseases Its structural features including th e fluo rometh yl group py rro lidini yl ba ckbone an d ox obu tan o ic aci d moiety make it a valuable scaffold for drug discovery Current research highlights its potential as a lead compoun d for developing novel therapeutic agents Further investigation will likely uncover additional applications an d refine synthetic methodologies making this compoun d an important asset i n medicinal chemistry libraries

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.